Cas no 54289-76-8 (2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl-)

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a heterocyclic organic compound with a quinolinone core structure. This derivative is characterized by the presence of acetyl and hydroxy substituents at the 3- and 4-positions, respectively, along with a methyl group at the 1-position. The compound exhibits potential utility in pharmaceutical and agrochemical research due to its structural features, which may influence biological activity. Its quinolinone scaffold is known for contributing to diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The acetyl and hydroxy functional groups enhance its reactivity, making it a versatile intermediate for further chemical modifications. This product is suitable for applications in synthetic chemistry, particularly in the development of novel bioactive molecules.
2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- structure
54289-76-8 structure
Product Name:2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl-
CAS No:54289-76-8
MF:C12H11NO3
MW:217.220643281937
CID:354989
PubChem ID:54697138
Update Time:2025-06-10

2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl-
    • 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE
    • 3-acetyl-4-hydroxy-1-methylquinolin-2-one
    • 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
    • CHEMBL1360898
    • MFCD00220073
    • 3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one
    • HMS2721K08
    • SMR000336845
    • MLS000763494
    • 54289-76-8
    • HMS559P11
    • 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone #
    • InChI=1/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H
    • Maybridge1_006501
    • 3-acetyl-4-hydroxy-1-methyl-2-quinolone
    • NGXLZSYWEVIMPO-UHFFFAOYSA-N
    • CCG-247886
    • 10X-0936
    • SCHEMBL2281039
    • DTXSID20715987
    • AKOS000267081
    • 1-Methyl-3-acetyl-4-hydroxyquinol-2-one
    • CS-0453536
    • Inchi: 1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3
    • InChI Key: NGXLZSYWEVIMPO-UHFFFAOYSA-N
    • SMILES: OC1=C(C(C)=O)C(N(C)C2C=CC=CC=21)=O

Computed Properties

  • Exact Mass: 217.07393
  • Monoisotopic Mass: 217.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6A^2
  • XLogP3: 1.3

Experimental Properties

  • PSA: 57.61

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2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- Related Literature

Additional information on 2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl-

Comprehensive Overview of 2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- (CAS No. 54289-76-8)

2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- (CAS No. 54289-76-8) is a specialized organic compound belonging to the quinolinone family. This heterocyclic molecule features a hydroxy group at the 4-position, an acetyl substituent at the 3-position, and a methyl group at the 1-position, making it a versatile intermediate in pharmaceutical and agrochemical research. Its unique structure has garnered attention for potential applications in drug discovery and material science, aligning with current trends in green chemistry and sustainable synthesis.

The compound's molecular formula and structural properties have been extensively studied to understand its reactivity and stability. Researchers are particularly interested in its hydrogen-bonding capacity, which influences its solubility and crystallization behavior. With the growing demand for bioactive scaffolds in medicinal chemistry, 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone offers a promising framework for designing enzyme inhibitors or receptor modulators. Its relevance to cancer research and neurodegenerative disease studies has also been explored, though further clinical validation is required.

In industrial contexts, this compound is synthesized through multistep organic reactions, often involving Friedel-Crafts acylation or cyclization techniques. Recent advancements in catalysis and microwave-assisted synthesis have improved its production efficiency, addressing the need for cost-effective manufacturing. Environmental considerations have prompted investigations into solvent-free methods and biodegradable catalysts, reflecting the broader shift toward eco-friendly chemical processes.

Analytical characterization of CAS No. 54289-76-8 typically employs NMR spectroscopy, mass spectrometry, and HPLC purity testing. These techniques ensure compliance with pharmaceutical-grade standards, a critical factor for regulatory approval. The compound's thermal stability and photodegradation profile are additional areas of interest, especially for formulations requiring long shelf-life.

Emerging applications include its use as a fluorescence probe in biochemical assays, leveraging its chromophoric properties. This aligns with the rising popularity of optical sensors in diagnostics and environmental monitoring. Furthermore, computational studies using molecular docking and QSAR models have predicted its interactions with biological targets, offering insights for rational drug design.

As the scientific community prioritizes structure-activity relationships (SAR), derivatives of 4-hydroxyquinolinone continue to be a focal point. Future research may explore its nanoparticle conjugates for targeted drug delivery or hybrid materials with enhanced electronic properties. For researchers sourcing this compound, verifying supplier certifications and batch-to-batch consistency remains essential to ensure experimental reproducibility.

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